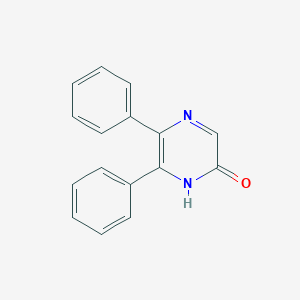

5,6-Diphenylpyrazin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWBZUZTTUVPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347222 | |

| Record name | 5,6-diphenylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-57-6 | |

| Record name | 5,6-diphenylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diphenyl-2-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5,6-Diphenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 5,6-Diphenylpyrazin-2-ol (CAS No: 18591-57-6), a key heterocyclic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to prostacyclin (IP) receptor agonists like Selexipag. This guide details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its significance in medicinal chemistry. The information is presented to support research and development activities in the pharmaceutical sciences.

Chemical Identity and Properties

This compound, also known by synonyms such as 5,6-Diphenylpyrazinol and 5,6-diphenyl-2(1H)-pyrazinone, is a diphenylpyrazine derivative.[1][2][3][4][5] Its identity is confirmed by the Chemical Abstracts Service (CAS) number 18591-57-6.[1][2][3][4][5][6][7]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 18591-57-6 | [1][2][3][4][6][7] |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][4][7] |

| Molecular Weight | 248.28 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow solid; White solid | [1][4][5] |

| Melting Point | 225-227 °C | [1][4][8] |

| Boiling Point | 492.2 °C at 760 mmHg | [1][2][7] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1][4] |

| pKa (Predicted) | 10.55 ± 0.60 | [1][4] |

| Flash Point | 251.4 °C | [2][7] |

| Vapor Pressure | 2.61E-10 mmHg at 25°C | [2][7][8] |

| Storage Conditions | Sealed in a dry place at room temperature | [1][4][6][8] |

Spectroscopic Data

Mass spectrometry data shows a peak at m/z = 249.2, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[1]

Synthesis Methodology

This compound can be efficiently synthesized in a one-step reaction from commercially available starting materials.[1][4] The general procedure involves the condensation of a benzil derivative with an aminoacetamide salt.

Experimental Protocol: Synthesis from Benzil and Glycinamide Hydrochloride

This protocol details a common and high-yield method for the preparation of this compound.[1][4]

Materials:

-

Benzil (Bibenzoyl)

-

Glycinamide hydrochloride (or Aminoacetamide hydrochloride)[1]

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

12N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methanol (e.g., 500 mL).[4] Under a nitrogen atmosphere, sequentially add benzil (e.g., 62.0 g, 0.29 mol), glycinamide hydrochloride (e.g., 35.37 g, 0.32 mol), and sodium hydroxide (e.g., 23.2 g, 0.58 mol).[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[1][4] The reaction progress should be monitored by a suitable technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of starting materials.[1][4]

-

Acidification: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.[1][4] Slowly add 12N HCl (e.g., 38 mL) dropwise to the cooled solution.[4] Stir the mixture at room temperature for 30 minutes.[1][4]

-

Neutralization and Precipitation: Add sodium bicarbonate (e.g., 30 g) and water (e.g., 350 mL) to the reaction mixture to neutralize the excess acid and precipitate the product.[4]

-

Isolation and Purification: Collect the resulting solid by filtration. Wash the solid sequentially with water (e.g., 20 mL) and methanol (e.g., 20 mL).[4]

-

Drying: Dry the purified solid under vacuum to obtain 5,6-diphenyl-2-hydroxypyrazine as a white solid.[1][4] Reported yields for this method are typically high, around 88.7% to 91.1%.[1][4]

References

- 1. chembk.com [chembk.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 18591-57-6 [sigmaaldrich.com]

- 7. This compound | CAS#:18591-57-6 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

Physicochemical Characteristics of 5,6-Diphenylpyrazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5,6-Diphenylpyrazin-2-ol (CAS No: 18591-57-6). It is a key intermediate in the synthesis of prostacyclin receptor agonists, such as Selexipag, which are utilized in the treatment of vascular disorders like pulmonary arterial hypertension.[1] This document details the compound's physical and chemical properties, provides a detailed experimental protocol for its synthesis, and outlines standard methods for its characterization. Furthermore, it visualizes the relevant biological signaling pathway and the general experimental workflow for its synthesis and analysis.

Physicochemical Properties

This compound, also known as 5,6-diphenyl-2(1H)-pyrazinone, is a heterocyclic organic compound with the molecular formula C₁₆H₁₂N₂O.[2][3][4] Its structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | [2][3][4] |

| Molar Mass | 248.28 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 225-227 °C | [2] |

| Boiling Point | 492.2 °C at 760 mmHg | [3][4] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Flash Point | 251.4 °C | [3][4] |

| Vapour Pressure | 2.61E-10 mmHg at 25°C | [3][4] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Reference |

| CAS Number | 18591-57-6 | [3][4] |

| pKa | 10.55 ± 0.60 (Predicted) | |

| LogP | 3.10390 (Predicted) | [3] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| ESI-MS (M+H)⁺ | m/z = 249.2 | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound with an amino acid derivative.[1][2]

Materials:

-

Bibenzoyl (Benzil)

-

Aminoacetamide hydrochloride (or Glycinamide hydrochloride)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

12N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

Procedure:

-

Under a nitrogen atmosphere, add bibenzoyl (1.0 eq), aminoacetamide hydrochloride (1.2 eq), and sodium hydroxide (2.4 eq) to methanol.[2]

-

Heat the mixture to reflux for 3-4 hours.[2] The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[1][2]

-

Add sodium bicarbonate and water to the reaction mixture.[1][2]

-

Filter the resulting precipitate and wash the solid sequentially with water and methanol.[1][2]

-

Dry the solid under vacuum to obtain 5,6-diphenyl-2-hydroxypyrazine as a white solid. The typical yield is around 88-91%.[1][2]

General Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. Characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups, as well as aromatic C-H and C=C bonds, should be identified.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or methanol). The wavelength of maximum absorption (λmax) should be determined.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The sample is dissolved in a suitable solvent and infused into the mass spectrometer, with the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) being a key identifier.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the peak area percentage.

Biological Context and Signaling Pathway

This compound is a known impurity of Selexipag, a potent and selective agonist of the prostacyclin (IP) receptor.[1] Selexipag is used in the treatment of pulmonary arterial hypertension (PAH). The mechanism of action involves the activation of the IP receptor, which is a G-protein coupled receptor (GPCR).

Activation of the IP receptor by an agonist like Selexipag initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. The key steps in this pathway are:

-

Agonist Binding: The agonist binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding activates the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels. This leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

The following diagram illustrates this signaling pathway.

References

An In-depth Technical Guide to 5,6-Diphenylpyrazin-2-ol: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Diphenylpyrazin-2-ol, a pivotal chemical intermediate in the synthesis of prostacyclin receptor agonists. The document details its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties. A thorough experimental protocol for its synthesis is provided. Furthermore, this guide elucidates the critical role of this compound as a precursor to Selexipag, a potent and selective prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The guide also visualizes the synthetic pathway and the downstream signaling mechanism of the active pharmaceutical ingredient derived from this intermediate.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the pyrazine class. Due to keto-enol tautomerism, it can also be named 5,6-diphenylpyrazin-2(1H)-one.

-

IUPAC Name: this compound[1]

-

Synonyms: 5,6-Diphenyl-2-hydroxypyrazine, 5,6-Diphenylpyrazin-2(1H)-one, Selexipag Impurity 10[2]

-

Molecular Formula: C₁₆H₁₂N₂O[3]

Structure:

(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 225-227 °C | ChemBK |

| Boiling Point | 492.2 °C at 760 mmHg (Predicted) | ChemBK |

| Density | 1.17 g/cm³ (Predicted) | ChemBK |

| pKa | 10.55 ± 0.60 (Predicted) | ChemBK |

| LogP | 3.10390 | LookChem[4] |

| Vapor Pressure | 2.61E-10 mmHg at 25°C | LookChem[4] |

| Flash Point | 251.4 °C | LookChem[4] |

| Storage | Sealed in dry, Room Temperature | ChemBK |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of 5,6-diphenyl-2-hydroxypyrazine from glycinamide hydrochloride and benzil.[4][5]

Materials:

-

Benzil (1 equivalent)

-

Glycinamide hydrochloride (1.1 equivalents)

-

Sodium hydroxide (NaOH) (2 equivalents)

-

Methanol (solvent)

-

12N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Nitrogen gas supply

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

-

Vacuum drying oven

-

LC-MS for reaction monitoring

Procedure:

-

To a reaction flask equipped with a reflux condenser and stirring apparatus, add methanol.

-

Under a nitrogen atmosphere, sequentially add benzil, glycinamide hydrochloride, and sodium hydroxide to the methanol.

-

Heat the reaction mixture to reflux and maintain for 3 to 4 hours.

-

Monitor the reaction progress by LC-MS until the starting materials are fully consumed.

-

Once the reaction is complete, cool the reaction solution to 0-5 °C using a cooling bath.

-

Slowly add 12N HCl dropwise to the cooled solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium bicarbonate and water to the reaction mixture to neutralize the excess acid and precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and then with methanol.

-

Dry the solid product under vacuum to yield 5,6-diphenyl-2-hydroxypyrazine as a white solid.

This one-step synthesis is reported to have a high yield of approximately 91.1%.[5]

Role as a Key Intermediate in Selexipag Synthesis

This compound is a crucial starting material in the synthesis of Selexipag, an oral, selective prostacyclin (IP) receptor agonist.[6] Selexipag is used for the treatment of pulmonary arterial hypertension (PAH).[3][7][8] The synthesis of Selexipag involves the conversion of this compound into a more complex molecule with the desired pharmacological activity.

The following diagram illustrates the logical relationship in the synthesis of Selexipag, highlighting the position of this compound as a key intermediate.

Caption: Synthetic pathway of Selexipag from this compound.

Signaling Pathway of the Active Metabolite of Selexipag

While this compound itself is not known to be biologically active, its derivative, the active metabolite of Selexipag (ACT-333679), is a potent agonist of the prostacyclin receptor (IP receptor).[8] The activation of this G-protein coupled receptor initiates a signaling cascade that is beneficial in the treatment of pulmonary arterial hypertension. The key steps in this pathway are:

-

Receptor Binding: The active metabolite of Selexipag binds to and activates the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets.[3]

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Increased intracellular cAMP levels lead to:

The following diagram visualizes this signaling pathway.

Caption: Prostacyclin signaling pathway activated by Selexipag's active metabolite.

Conclusion

This compound is a well-characterized chemical compound with significant importance in the pharmaceutical industry. Its straightforward, high-yield synthesis makes it an attractive starting material for the production of Selexipag. Understanding the properties and synthesis of this key intermediate is essential for researchers and professionals involved in the development and manufacturing of prostacyclin receptor agonists for the treatment of pulmonary arterial hypertension and potentially other vascular disorders. The elucidation of the downstream signaling pathway of its ultimate product highlights the therapeutic relevance of this chemical entity.

References

- 1. Prostacyclin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 18591-57-6 [chemicalbook.com]

- 7. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selexipag - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of 5,6-Diphenylpyrazin-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,6-Diphenylpyrazin-2-ol (also known as 5,6-diphenyl-2(1H)-pyrazinone), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural and analytical characterization.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in pharmaceutical synthesis. Spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are crucial for its characterization.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (M+H)⁺ | m/z = 249.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the proton on the pyrazinone ring.

| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons | 7.0 - 8.0 | Multiplet (m) | 10H |

| Pyrazinone CH | 7.5 - 8.5 | Singlet (s) | 1H |

| Pyrazinone NH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Phenyl Carbons | 125.0 - 140.0 |

| Pyrazinone C=O | 155.0 - 165.0 |

| Pyrazinone C-Ph | 140.0 - 150.0 |

| Pyrazinone C-H | 120.0 - 130.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of benzil with an amino acid derivative.

Procedure:

-

To a solution of benzil (1 equivalent) in a suitable solvent such as methanol, add glycinamide hydrochloride (1.2 equivalents) and a base like sodium hydroxide (2.4 equivalents).

-

Reflux the reaction mixture for 3-4 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to 0-5 °C.

-

Acidify the mixture with a strong acid like HCl to precipitate the product.

-

Neutralize with a weak base such as sodium bicarbonate.

-

Filter the resulting solid, wash with water and a cold solvent (e.g., methanol), and dry under vacuum to yield 5,6-diphenyl-2-hydroxypyrazine as a solid.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (General Parameters):

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample of this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR Spectrometer

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition (ESI):

-

Instrument: ESI-MS Spectrometer

-

Ionization Mode: Positive (to observe [M+H]⁺)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diphenylpyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, rendering them "privileged scaffolds" in drug discovery.[2] Among these, diphenylpyrazine compounds have emerged as a particularly fruitful area of research, leading to the development of novel therapeutic agents. This in-depth technical guide explores the historical roots of diphenylpyrazine synthesis, the evolution of their preparation, and the key discoveries that have cemented their importance in pharmacology. We will delve into their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Historical Perspective: The Dawn of Pyrazine Synthesis

The journey of pyrazine synthesis began in the late 19th century. While pinpointing the exact first synthesis of a simple diphenylpyrazine is challenging, the foundational methods for creating the pyrazine ring were established during this period. One of the earliest and most significant contributions was the Staedel–Rugheimer pyrazine synthesis in 1876.[1] This method involved the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1]

Closely following this was the Gutknecht pyrazine synthesis , developed in 1879.[1][3] This method, also based on the self-condensation of α-amino ketones, provided a more versatile route to pyrazine derivatives. The α-amino ketones were typically generated by the reduction of isonitroso ketones.[3] These early methods laid the groundwork for the synthesis of a wide array of substituted pyrazines, including those bearing phenyl groups.

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of diphenylpyrazine compounds has evolved significantly from the classical methods of the 19th century. Modern organic chemistry has introduced a plethora of efficient and versatile techniques for the construction and functionalization of the diphenylpyrazine core.

Classical Condensation Reactions

The most straightforward and enduring method for synthesizing symmetrically substituted diphenylpyrazines, such as 2,3-diphenylpyrazine, is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of benzil with ethylenediamine, followed by oxidation, yields 2,3-diphenylpyrazine.[4][5]

A general representation of this reaction is as follows:

References

The Crucial Role of 5,6-Diphenylpyrazin-2-ol in the Synthesis of Selexipag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a potent, orally available selective prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action involves the activation of the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation, thereby addressing the underlying pathology of PAH. The synthesis of this complex molecule involves several key intermediates, with 5,6-diphenylpyrazin-2-ol playing a foundational role as a precursor to a critical building block. This technical guide provides an in-depth exploration of the synthesis of Selexipag with a focus on the intermediacy of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic and signaling pathways.

The Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient

The synthesis of Selexipag from this compound can be broadly divided into three key stages:

-

Chlorination of this compound: Conversion of the pyrazinol precursor to the reactive intermediate, 2-chloro-5,6-diphenylpyrazine.

-

N-Alkylation: Coupling of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to form the key intermediate 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

-

Final Etherification and Amidation: Reaction of the butanol intermediate with 2-chloro-N-(methylsulfonyl)acetamide to yield the final Selexipag molecule.

The overall synthetic workflow is depicted below:

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and associated quantitative data for each major synthetic step.

Step 1: Synthesis of 2-Chloro-5,6-diphenylpyrazine from 5,6-Diphenylpyrazin-2(1H)-one

This compound exists in tautomeric equilibrium with its keto form, 5,6-diphenylpyrazin-2(1H)-one. The chlorination is typically performed on this keto tautomer.

Experimental Protocol:

A mixture of 5,6-diphenylpyrazin-2(1H)-one and phosphorus oxychloride (POCl3) is heated under reflux for several hours. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-5,6-diphenylpyrazine.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |

| 5,6-Diphenylpyrazin-2(1H)-one | 1 | Phosphorus oxychloride (reagent and solvent) | Reflux | 10-12 hours |

| Product | Yield | Purity |

| 2-Chloro-5,6-diphenylpyrazine | Not explicitly stated in the provided search results | High |

Step 2: Synthesis of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol

This step involves the nucleophilic substitution of the chlorine atom on the pyrazine ring by the secondary amine of 4-(isopropylamino)-1-butanol.

Experimental Protocol:

A mixture of 2-chloro-5,6-diphenylpyrazine and an excess of 4-(isopropylamino)-1-butanol is heated at a high temperature (typically 170-195°C) for several hours. The reaction can be carried out neat or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). After completion, the reaction mixture is cooled and worked up by adding water and extracting the product with an organic solvent like methyl tert-butyl ether. The organic layer is then dried and concentrated to give the desired product.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |

| 2-Chloro-5,6-diphenylpyrazine | 1 | 4-(Isopropylamino)-1-butanol (reagent and solvent) | 170-195°C | 10-12 hours |

| 4-(Isopropylamino)-1-butanol | Excess | - | - | - |

| Product | Yield | Purity |

| 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol | ~90% (based on some patent examples) | >95% after purification |

Step 3: Synthesis of Selexipag

The final step is the etherification of the hydroxyl group of the butanol intermediate with 2-chloro-N-(methylsulfonyl)acetamide in the presence of a strong base.

Experimental Protocol:

To a solution of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP), a strong base like sodium tert-butoxide is added. Then, 2-chloro-N-(methylsulfonyl)acetamide is added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization to yield Selexipag.

| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature | Reaction Time |

| 4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol | 1 | DMSO or NMP | Sodium tert-butoxide | Room Temperature | Several hours |

| 2-Chloro-N-(methylsulfonyl)acetamide | ~1.2-1.5 | - | - | - | - |

| Product | Yield | Purity |

| Selexipag | >80% (based on some patent examples) | >99% after purification |

Selexipag's Mechanism of Action: The Prostacyclin Signaling Pathway

Selexipag is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, which is a potent agonist of the prostacyclin (IP) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.

The binding of Selexipag's active metabolite to the IP receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in vasodilation and the inhibition of smooth muscle cell proliferation, which are the key therapeutic effects of Selexipag in PAH.

Conclusion

This compound serves as a vital starting material in the multi-step synthesis of Selexipag. Its conversion to 2-chloro-5,6-diphenylpyrazine provides a key electrophilic intermediate that is central to the construction of the Selexipag molecule. The subsequent N-alkylation and etherification reactions, while requiring careful optimization of reaction conditions, are robust and scalable processes. Understanding the intricacies of this synthetic route, coupled with a firm grasp of the drug's mechanism of action at the molecular level, is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent for pulmonary arterial hypertension. The detailed protocols and data presented in this guide offer a comprehensive resource for those working in this field.

The 5,6-Diphenylpyrazin-2-ol Scaffold: A Cornerstone for Potent and Selective Prostacyclin (IP) Receptor Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The prostacyclin (IP) receptor, a Gs protein-coupled receptor, is a critical therapeutic target for a range of vascular disorders, most notably pulmonary arterial hypertension (PAH). Activation of the IP receptor leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells. While prostacyclin (PGI2) and its direct analogs are effective, their clinical utility is often hampered by short half-lives and lack of receptor selectivity. This has driven the search for novel, non-prostanoid IP receptor agonists with improved pharmacokinetic and pharmacodynamic profiles. The 5,6-diphenylpyrazine chemical scaffold has emerged as a foundational structure in the development of such next-generation therapeutics. This technical guide delves into the significance of the 5,6-diphenylpyrazin-2-ol core, focusing on its role as a precursor to the highly potent and selective IP receptor agonist, Selexipag, and its active metabolite, MRE-269.

The 5,6-Diphenylpyrazine Core and Its Therapeutic Significance

This compound serves as a key intermediate in the synthesis of a new class of non-prostanoid IP receptor agonists.[1][2] While direct pharmacological data on this compound as an IP receptor agonist is not extensively documented in publicly available literature, its structural framework is integral to the activity of Selexipag (NS-304) and its active form, MRE-269.[3][4] These compounds, built upon the diphenylpyrazine core, have demonstrated high potency and selectivity for the human IP receptor, offering a significant advancement in the treatment of conditions like PAH.[5][6]

Selexipag, an orally available prodrug, is converted in vivo to its active metabolite, MRE-269 ({4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid), which is a potent and highly selective agonist for the IP receptor.[3][4] The development of these agents highlights the success of targeting the prostacyclin pathway with compounds that offer improved pharmacological properties over traditional prostacyclin analogs.[7]

Quantitative Pharmacology of Diphenylpyrazine-Based IP Receptor Agonists

The following tables summarize the key quantitative data for MRE-269, the active metabolite of Selexipag, demonstrating its potency and selectivity for the prostacyclin (IP) receptor.

Table 1: Receptor Binding Affinity of MRE-269

| Compound | Receptor | Species | Ki (nM) | Reference |

| MRE-269 | Human IP | - | 20 | [3] |

| MRE-269 | Other Prostanoid Receptors (EP1, EP2, EP3, EP4, DP, FP, TP) | - | >2600 | [3] |

Table 2: In Vitro Functional Activity of MRE-269

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells expressing human IP receptor | EC50 | - | [4] |

| Vasorelaxation of rat small intralobar pulmonary artery | - | pEC50 | 4.98 ± 0.22 | [5] |

Note: Specific EC50 values for cAMP accumulation are not detailed in the provided search results, but MRE-269 is confirmed as a potent agonist.

Key Experimental Methodologies

The characterization of compounds like MRE-269 relies on a suite of standardized in vitro and ex vivo assays. Below are detailed protocols for the key experiments used to determine IP receptor agonism.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for the IP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-Iloprost).

-

Test compound (e.g., MRE-269) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled IP agonist like Cicaprost).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled IP receptor.

Materials:

-

A cell line stably expressing the human IP receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation).

-

Test compound (e.g., MRE-269) at various concentrations.

-

Forskolin (as a positive control for Gs activation).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection steps as per the kit's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

-

Data Analysis: Measure the signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

Visualizing Key Pathways and Processes

Prostacyclin (IP) Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of the IP receptor.

Caption: The IP receptor signaling cascade, from agonist binding to cellular response.

General Experimental Workflow for IP Agonist Characterization

This diagram outlines a typical workflow for identifying and characterizing novel IP receptor agonists.

Caption: A streamlined workflow for the discovery and validation of IP receptor agonists.

Synthetic Relationship of this compound to Selexipag

This diagram illustrates the role of this compound as a key intermediate in the synthesis of the prodrug Selexipag and its active form MRE-269.

Caption: The synthetic and metabolic pathway from the core scaffold to the active drug.

Conclusion

The this compound structure is a vital chemical entity that has enabled the development of a new generation of oral, selective, and long-acting prostacyclin (IP) receptor agonists. While the compound itself may not be the active pharmacophore, it provides the essential backbone for molecules like MRE-269 and Selexipag. The high potency and selectivity of these derivatives, as demonstrated through rigorous pharmacological testing, validate the diphenylpyrazine scaffold as a privileged structure in the pursuit of improved therapies for vascular diseases such as pulmonary arterial hypertension. The experimental protocols and data presented herein provide a comprehensive overview for researchers engaged in the ongoing development of novel IP receptor agonists.

References

- 1. This compound | 18591-57-6 [chemicalbook.com]

- 2. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]

- 3. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selexipag: a selective prostacyclin receptor agonist that does not affect rat gastric function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5,6-Diphenylpyrazin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 5,6-Diphenylpyrazin-2-ol. While direct experimental data on this specific compound is limited in publicly available literature, its well-established role as a key intermediate and known impurity of Selexipag, a potent and selective prostacyclin (IP) receptor agonist, provides a strong basis for inferring its pharmacological activity. This document synthesizes the available information to elucidate the probable signaling pathways, presents relevant quantitative data from its closely related and pharmacologically active successor, and outlines key experimental methodologies used in the study of this class of compounds.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with two phenyl groups and a hydroxyl group. Its primary significance in the pharmaceutical landscape stems from its role as a crucial building block and a process impurity in the synthesis of Selexipag. Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. Understanding the pharmacological profile of this compound is therefore of considerable interest for impurity profiling, drug safety, and the exploration of new therapeutic agents targeting the prostacyclin pathway.

Inferred Mechanism of Action: Prostacyclin (IP) Receptor Agonism

The mechanism of action of this compound is inferred to be agonism at the prostacyclin (IP) receptor. This is based on its structural contribution to Selexipag and its active metabolite, MRE-269 (also known as ACT-333679), which are highly selective IP receptor agonists.

The prostacyclin signaling pathway plays a critical role in vasodilation, inhibition of platelet aggregation, and cytoprotection. The binding of an agonist to the IP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Signaling Pathway

Activation of the IP receptor by an agonist like this compound is proposed to trigger the following signaling cascade:

-

Receptor Binding: The ligand binds to the extracellular domain of the IP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. This ultimately results in smooth muscle relaxation and vasodilation, as well as inhibition of platelet aggregation.

Tautomerism in 5,6-diphenylpyrazin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 5,6-diphenylpyrazin-2(1H)-one, a heterocyclic compound with a pyrazinone core. While specific experimental data on the tautomerism of this particular molecule is not extensively documented in publicly available literature, this paper extrapolates from established principles of keto-enol and amide-imidol tautomerism in related pyrazinone and other heterocyclic systems. It outlines the theoretical framework, potential experimental protocols for characterization, and computational approaches to guide further research and drug development efforts.

Introduction to Tautomerism in Pyrazinones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in the study of heterocyclic compounds, profoundly influencing their chemical reactivity, biological activity, and physicochemical properties.[1][2] In the context of drug development, identifying the predominant tautomeric form under physiological conditions is crucial for understanding drug-receptor interactions and metabolic pathways.

5,6-diphenylpyrazin-2(1H)-one belongs to the class of pyrazinones, which can exhibit several types of tautomerism. The most common is the amide-imidol tautomerism, a form of keto-enol tautomerism, involving the interconversion between a lactam (amide) form and a lactim (imidol) form. The position of this equilibrium can be significantly influenced by factors such as the solvent, temperature, pH, and the nature of substituents on the pyrazinone ring.

Potential Tautomeric Forms of 5,6-diphenylpyrazin-2(1H)-one

Based on the fundamental principles of tautomerism, 5,6-diphenylpyrazin-2(1H)-one is expected to exist in equilibrium between at least two primary tautomeric forms: the lactam form (amide) and the lactim form (imidol). A third, zwitterionic, form could also be considered, particularly in polar protic solvents.

-

Lactam (Amide) Form: 5,6-diphenylpyrazin-2(1H)-one. This is the keto form, characterized by a carbonyl group (C=O) at the 2-position and a proton on the nitrogen at the 1-position.

-

Lactim (Imidol) Form: 5,6-diphenylpyrazin-2-ol. This is the enol form, where the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and an aromatic pyrazine ring.

-

Zwitterionic Form: This form would feature a positive charge on one of the ring nitrogens and a negative charge on the oxygen atom.

The relative stability of these forms is a key area of investigation. Generally, for many six-membered heterocyclic systems, the lactam form is predominant. However, the presence of the phenyl substituents and the specific electronic nature of the pyrazine ring could influence this equilibrium.

References

The Ascendancy of Diphenylpyrazines: A Technical Guide to Their Evolving Role in Medicinal Chemistry

For Immediate Release

[City, State] – The diphenylpyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. This technical guide provides an in-depth review of the synthesis, biological activity, and mechanisms of action of diphenylpyrazine derivatives, with a focus on their applications in oncology and the treatment of pulmonary arterial hypertension. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Diphenylpyrazine Derivatives

Diphenylpyrazine derivatives are a class of heterocyclic compounds characterized by a central pyrazine ring substituted with two phenyl groups. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent and selective agents for various biological targets. This guide will delve into the key therapeutic areas where these derivatives have shown the most promise.

Anticancer Activity of Diphenylpyrazine Derivatives

A significant area of research for diphenylpyrazine derivatives has been in the development of novel anticancer agents. Several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action: Skp2 Inhibition

One of the most promising anticancer mechanisms of diphenylpyrazine derivatives is the inhibition of the S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for degradation. Overexpression of Skp2 is observed in many human cancers and is associated with poor prognosis.

Diphenylpyrazine derivatives have been identified as potent inhibitors of the Skp2-Cks1 protein-protein interaction, which is essential for Skp2's ability to recognize and ubiquitinate its substrates. By disrupting this interaction, these compounds stabilize p27, leading to cell cycle arrest and inhibition of tumor growth.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro activity of representative diphenylpyrazine derivatives against various cancer cell lines.

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| 14i | Skp2-Cks1 Interaction | - | 2.8 | [1] |

| Cell Proliferation | PC-3 | 4.8 | ||

| Cell Proliferation | MGC-803 | 7.0 | [2] | |

| 10h | Skp2-Cks1 Interaction | - | 0.38 | |

| Cell Proliferation | NCl-H1299 | - | ||

| Cell Proliferation | KYSE-510 | - |

Diphenylpyrazine Derivatives as IP Receptor Agonists

Diphenylpyrazine derivatives have also been successfully developed as selective prostacyclin (IP) receptor agonists for the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive disease characterized by elevated blood pressure in the pulmonary arteries.

Mechanism of Action: IP Receptor Agonism

The prostacyclin pathway is a key regulator of vascular tone and smooth muscle cell proliferation. Prostacyclin (PGI2) binds to the IP receptor on the surface of pulmonary arterial smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), which in turn promotes vasodilation and inhibits cell proliferation. In PAH, the production of endogenous prostacyclin is reduced. Diphenylpyrazine derivatives, such as Selexipag, mimic the action of prostacyclin by selectively binding to and activating the IP receptor, thereby restoring the beneficial effects of this pathway.

Quantitative Data for IP Receptor Agonist Activity

The following table presents the in vitro potency of a representative diphenylpyrazine derivative as an IP receptor agonist.

| Compound | Target/Assay | Potency | Reference |

| Selexipag (active metabolite) | cAMP accumulation in human PASMCs | EC50 = 32 nM | [3] |

| 6c-14S | Anti-platelet aggregation | 40-fold more potent than MRE-269 | [4] |

Other Therapeutic Areas

While the most significant research on diphenylpyrazine derivatives has been in oncology and pulmonary arterial hypertension, their therapeutic potential is not limited to these areas. However, dedicated research on diphenylpyrazine derivatives in other fields such as antiviral and neurodegenerative diseases is currently limited. The structurally related tetramethylpyrazine has shown some promise in neuroprotection, suggesting that further exploration of diphenylpyrazine scaffolds in this area may be warranted.

Experimental Protocols

General Synthesis of 1,3-Diphenylpyrazine Derivatives (Skp2 Inhibitors)

A general procedure for the synthesis of 1,3-diphenylpyrazine derivatives involves a multi-step process:

-

Condensation: A substituted benzil is reacted with a substituted benzylamine in a suitable solvent such as ethanol, often in the presence of a catalyst like ammonium acetate.

-

Cyclization: The resulting intermediate undergoes cyclization upon heating to form the pyrazine ring.

-

Functional Group Interconversion: The core diphenylpyrazine scaffold can then be further modified through various functional group interconversions to generate a library of derivatives for structure-activity relationship (SAR) studies.

Biological Evaluation of Skp2 Inhibitors

This assay is designed to directly measure the inhibition of p27 ubiquitination by the SCF-Skp2 complex.

-

Reaction Components: Recombinant SCF-Skp2-Cks1 complex, E1 and E2 ubiquitinating enzymes, ubiquitin, ATP, and in vitro translated 35S-labeled p27 are combined.

-

Incubation: The reaction mixture is incubated with either the diphenylpyrazine derivative or a vehicle control at 30°C for a specified time (e.g., 60 minutes).

-

Analysis: The reaction is stopped, and the products are separated by SDS-PAGE. The ubiquitinated forms of p27 are visualized by autoradiography. A reduction in the higher molecular weight bands corresponding to polyubiquitinated p27 indicates inhibitory activity.

This assay assesses the ability of the compounds to stabilize p27 levels in cancer cells.

-

Cell Culture and Treatment: A cancer cell line with high Skp2 expression (e.g., PC-3) is cultured and treated with varying concentrations of the diphenylpyrazine derivative or a vehicle control.

-

Protein Extraction: After a defined incubation period, whole-cell lysates are prepared.

-

Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The levels of p27 and a loading control (e.g., GAPDH) are detected using specific antibodies. An increase in the p27 protein band in the treated cells compared to the control indicates stabilization of p27.

Conclusion

Diphenylpyrazine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their success as anticancer agents targeting the Skp2-Cks1 interaction and as IP receptor agonists for pulmonary arterial hypertension underscores the therapeutic potential of this scaffold. While their application in other disease areas remains to be fully explored, the established synthetic routes and biological evaluation methods provide a solid foundation for future drug discovery efforts based on the diphenylpyrazine core. The continued investigation of this chemical space is likely to yield novel and effective therapies for a variety of diseases.

References

- 1. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Diphenylpyrazine Cyclic Amine Derivatives as IP Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5,6-Diphenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-diphenylpyrazin-2-ol, a key intermediate in the synthesis of prostacyclin receptor agonists.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside relevant physicochemical properties and logical workflows for its synthesis and potential biological context.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₆H₁₂N₂O and a molar mass of 248.28 g/mol .[1] Its structure, featuring two phenyl groups on a pyrazin-2-ol backbone, suggests a nonpolar character which generally indicates solubility in organic solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O | [1] |

| Molar Mass | 248.28 g/mol | [1] |

| Melting Point | 225-227 °C | [1][2] |

| pKa (Predicted) | 10.55 ± 0.60 | [1][2] |

| LogP (Predicted) | 3.10390 | [2] |

| Physical Form | Solid | [4][5] |

Solubility Profile

Quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other specific organic solvents are not extensively reported in peer-reviewed literature. However, the presence of phenyl substituents is thought to enhance its stability and solubility in organic solvents.[4] Generally, compounds with a LogP value greater than 3, like this compound, tend to be more soluble in organic solvents than in aqueous solutions.

For research and development purposes, determining the precise solubility in relevant solvent systems is crucial. The following sections provide detailed experimental protocols for both kinetic and thermodynamic solubility assays, which can be readily adapted for this compound.

Experimental Protocols for Solubility Determination

Two common methods for assessing the solubility of a compound are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to quickly assess the solubility of compounds.[6][7] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8]

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

-

Centrifuge with plate rotor (for direct UV assay)

-

Solubility filter plates (for direct UV assay)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[7]

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity compared to the blank (PBS with 1% DMSO) indicates precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility limit.[7]

-

Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate or use a filter plate to separate the solid material.[7] Measure the UV absorbance of the supernatant/filtrate at the λmax of this compound. The concentration of the dissolved compound is determined from a standard curve.

-

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered more accurate than the kinetic assay.[9][10] It is often used in later stages of drug development.

Materials and Equipment:

-

This compound (solid powder)

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) and/or aqueous buffers (e.g., PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: The solubility is reported in units such as mg/mL or µM.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzil with an amino acid derivative. A common method is the reaction of benzil with glycinamide hydrochloride in the presence of a base.[3]

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 18591-57-6 [chemicalbook.com]

- 4. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]

- 5. This compound | 18591-57-6 [sigmaaldrich.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6-Diphenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-diphenylpyrazin-2-ol, a key intermediate in the preparation of various pharmaceutical compounds, including prostacyclin receptor agonists like Selexipag.[1] The synthesis involves a one-step condensation reaction between benzil and glycinamide hydrochloride in the presence of a base. This protocol offers a straightforward and efficient method, with reported high yields, making it suitable for laboratory and potential scale-up applications.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry. Notably, this compound serves as a crucial building block for the synthesis of Selexipag, a potent drug for treating pulmonary arterial hypertension.[1][2][3] The synthesis described herein is a robust condensation reaction that forms the pyrazinone ring system from commercially available starting materials. The procedure is well-documented and provides a reliable route to this important intermediate.

Reaction Scheme

The synthesis proceeds via the condensation of benzil (1,2-diphenylethane-1,2-dione) with glycinamide, which is typically used as its hydrochloride salt. The reaction is facilitated by a base, such as sodium hydroxide, in a suitable solvent like methanol.

Reaction: Benzil + Glycinamide Hydrochloride → this compound

Experimental Protocol

This protocol is based on established literature procedures.[1][4]

Materials:

-

Benzil (Bibenzoyl)

-

Glycinamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

12N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzil (0.01 mol, 2.10 g) and glycinamide hydrochloride (0.012 mol, 1.32 g) in methanol (20 mL).[4]

-

Addition of Base: To the stirred suspension, add sodium hydroxide (0.024 mol, 0.96 g).[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[4]

-

Work-up - Acidification: After the reaction is complete, cool the mixture to 0-5 °C using an ice bath. Slowly add 12N HCl (1.25 mL) dropwise to the cooled solution.[4]

-

Stirring: Stir the reaction mixture at room temperature for 30 minutes.[4]

-

Work-up - Neutralization and Precipitation: Add sodium bicarbonate (1 g) and water (13 mL) to the reaction mixture to neutralize the excess acid and precipitate the product.[4]

-

Isolation: Collect the resulting solid by vacuum filtration through a Buchner funnel.

-

Washing: Wash the collected solid sequentially with water (5 mL) and methanol (5 mL).[4]

-

Drying: Dry the purified solid under vacuum to obtain this compound as a white solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Equivalent | Quantity |

| Benzil | 1.0 | 2.10 g (0.01 mol) |

| Glycinamide Hydrochloride | 1.2 | 1.32 g (0.012 mol) |

| Sodium Hydroxide | 2.4 | 0.96 g (0.024 mol) |

| Methanol | - | 20 mL |

| Reaction Time | - | 3-4 hours |

| Reaction Temperature | - | Reflux |

Table 2: Product Yield and Characterization

| Product | Theoretical Yield | Actual Yield | Yield (%) | Appearance | ESI-MS (M+H)⁺ |

| This compound | 2.48 g | 2.20 g | 88.7%[4] | White Solid | 249.2[4] |

Note: Another reported protocol gives a yield of 91.1%.[1]

Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for pyrazinone formation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Methanol is flammable and toxic. Work in a well-ventilated fume hood.

-

The reaction should be performed with adequate ventilation.

Conclusion

The synthesis of this compound from benzil and glycinamide hydrochloride is a high-yielding and straightforward procedure. The protocol provided, along with the accompanying data and diagrams, offers a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The final product is a valuable intermediate for the synthesis of biologically active molecules.

References

- 1. This compound | 18591-57-6 [chemicalbook.com]

- 2. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]

- 3. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

One-Pot Synthesis of 2,3-Diphenylpyrazine Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient one-pot synthesis of 2,3-diphenylpyrazine and its derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. The described methods offer streamlined, environmentally benign alternatives to traditional multi-step syntheses.

Introduction

The synthesis of pyrazine derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Traditional methods can be time-consuming and may require harsh reaction conditions or expensive catalysts. The protocols outlined below describe one-pot methodologies that are simple, cost-effective, and adhere to the principles of green chemistry, providing high yields of the desired 2,3-diphenylpyrazine derivatives.

Data Summary

The following table summarizes the quantitative data for two distinct one-pot synthesis protocols for 2,3-diphenylpyrazine, allowing for easy comparison of their efficiency and reaction conditions.

| Protocol | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) |

| 1: Green Synthesis | Benzil, Ethylene Diamine | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | 6-8 hours | Room Temperature | High (not specified) |

| 2: Conventional Synthesis | Benzil, o-Phenylenediamine | None | Ethanol | 30 minutes | 100°C (Hot Water Bath) | High (not specified) |

Experimental Protocols

Protocol 1: Green One-Pot Synthesis of 2,3-Diphenylpyrazine[1][2][3]

This protocol describes an environmentally benign method using a catalytic amount of base at room temperature.[1][2]

Materials:

-

Benzil (2 mmol)

-

Ethylene diamine (2 mmol)

-

Potassium tert-butoxide (t-BuOK) (0.08 mmol, 10 mg)

-

Aqueous Methanol (3 mL)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

-

Stir the solution with a magnetic stir bar until it becomes homogeneous.

-

To this solution, add 2 mmol of ethylene diamine followed by a catalytic amount of t-BuOK (10 mg, 0.08 mmol).[1][2]

-

Continue stirring the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 2,3-diphenylpyrazine.[1][2]

Protocol 2: Conventional One-Pot Synthesis of 2,3-Diphenylquinoxaline (a closely related derivative)[4]

This protocol demonstrates a rapid condensation reaction at an elevated temperature. Although the product is a quinoxaline, the methodology is directly applicable to the synthesis of 2,3-diphenylpyrazine by substituting o-phenylenediamine with ethylene diamine.

Materials:

-

Benzil (2.1 g)

-

o-Phenylenediamine (1.1 g)

-

Ethanol (18 mL total)

-

Distilled water

-

100 mL round-bottom flask

-

50 mL beaker

-